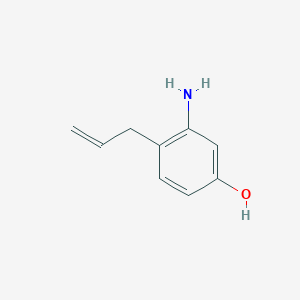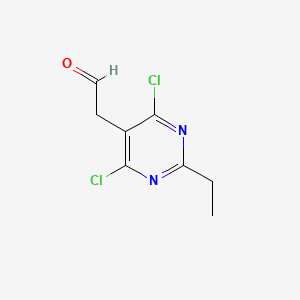![molecular formula C20H18ClNO4 B13878564 3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)
3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid typically involves the reaction of 7-chloroquinoline with a phenol derivative under specific conditions. One common method involves the use of ultrasound irradiation to facilitate the reaction, which has been shown to improve yields and reduce reaction times . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yields and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which may have different biological activities.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or cooling to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity is believed to be due to the inhibition of heme crystallization in the malaria parasite, leading to the accumulation of toxic heme and parasite death . Its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-4-aminoquinoline derivatives: These compounds share the quinoline core structure and exhibit similar biological activities, such as antimalarial and anticancer properties.
[(7-Chloroquinolin-4-yl)amino]chalcones: These derivatives have been studied for their potential antimalarial and anticancer activities.
Uniqueness
3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid is unique due to its specific structural features, such as the presence of an ethoxypropanoic acid moiety, which may contribute to its distinct biological activities. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile building block for the synthesis of novel derivatives with potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H18ClNO4 |
|---|---|
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
3-[4-(7-chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid |
InChI |
InChI=1S/C20H18ClNO4/c1-2-25-19(12-20(23)24)13-3-6-15(7-4-13)26-18-9-10-22-17-11-14(21)5-8-16(17)18/h3-11,19H,2,12H2,1H3,(H,23,24) |
Clé InChI |
LDUMCFPZVZCKEG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(=O)O)C1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole](/img/structure/B13878496.png)

![N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide](/img/structure/B13878509.png)
![Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate](/img/structure/B13878513.png)
![N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide](/img/structure/B13878516.png)

![1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]-](/img/structure/B13878526.png)
![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
![Ethyl 2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B13878531.png)

![4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline](/img/structure/B13878541.png)
![2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13878545.png)

![Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13878563.png)
